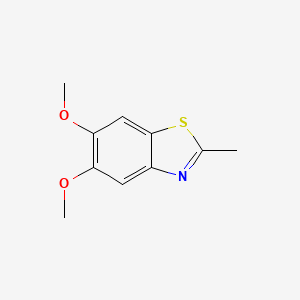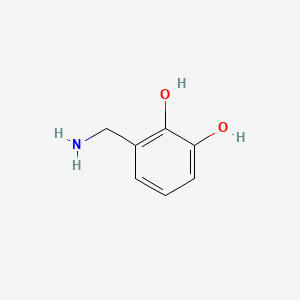![molecular formula C21H19N3O3 B1596467 (2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid CAS No. 57105-53-0](/img/structure/B1596467.png)
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Overview
Description
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid, commonly known as compound 101, is a chemical compound that has been the subject of extensive scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the fields of medicine and biochemistry.
Mechanism Of Action
The mechanism of action of compound 101 is not fully understood. However, it has been suggested that it may act as an inhibitor of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been suggested that it may act as an inhibitor of the proteasome, which is involved in protein degradation.
Biochemical And Physiological Effects
Studies have shown that compound 101 has anti-cancer and anti-inflammatory effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of compound 101.
Advantages And Limitations For Lab Experiments
One advantage of compound 101 is its potential as a fluorescent probe in bioimaging applications. Additionally, its anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new drugs. However, one limitation of compound 101 is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of compound 101. One direction is the development of new drugs based on its anti-cancer and anti-inflammatory properties. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, there is potential for the development of new fluorescent probes based on compound 101 for bioimaging applications.
Conclusion:
Compound 101 is a chemical compound that has been the subject of extensive scientific research. It has been synthesized using various methods and has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to have anti-cancer and anti-inflammatory properties and has potential as a fluorescent probe in bioimaging applications. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
Compound 101 has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to have anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Additionally, it has been studied for its potential use as a fluorescent probe in bioimaging applications.
properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSPCYZZRVNHJS-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349334 | |
| Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |
CAS RN |
57105-53-0 | |
| Record name | N-[(1H-Indol-3-yl)acetyl]-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



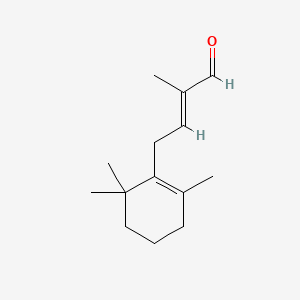
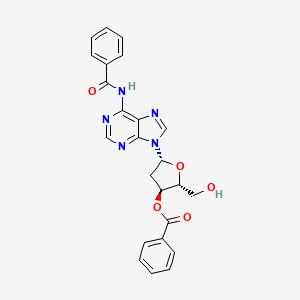
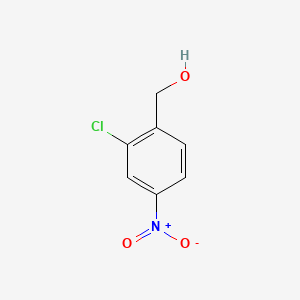
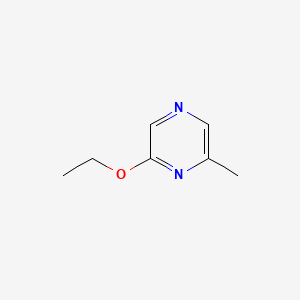
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)
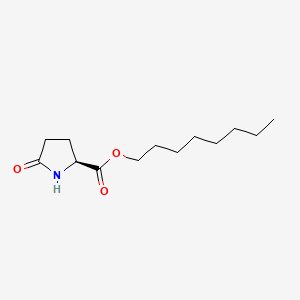
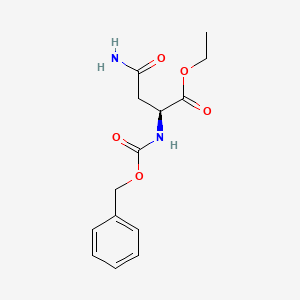
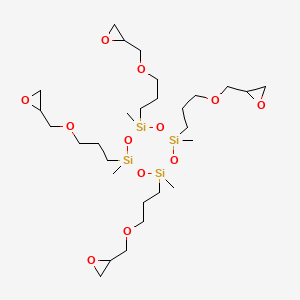
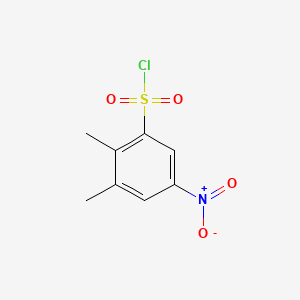
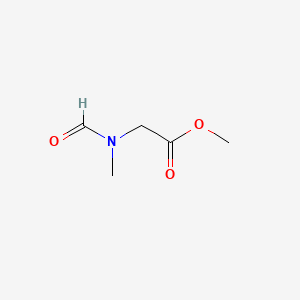
![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)
